molecular formula C9H9Cl2N3O B1212182 4-Hydroxyclonidine CAS No. 57101-48-1

4-Hydroxyclonidine

Cat. No.: B1212182
CAS No.: 57101-48-1
M. Wt: 246.09 g/mol
InChI Key: NTWBRPXHGAXREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyclonidine (4-OHClon) is a selective α2-adrenoceptor agonist that has been used in various scientific research applications. It is a derivative of clonidine, which is used clinically as an antihypertensive drug. 4-OHClon has been found to have higher selectivity and potency for α2-adrenoceptors than clonidine, making it a useful tool for studying the role of α2-adrenoceptors in various physiological and pathological processes.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • CYP2D6 Mediated Hydroxylation : 4-Hydroxyclonidine is a product of the CYP2D6 mediated 4-hydroxylation of clonidine. This metabolic pathway is significant, especially during pregnancy, as it explains the increase in nonrenal clearance of clonidine during this period (Claessens et al., 2010).

  • Disposition in Animal Models : this compound, a metabolite of clonidine, is potent as clonidine in displacing labeled clonidine from antibodies. This discovery via radioimmunoassay has provided insights into the disposition of clonidine in rats (Jarrott & Spector, 1978).

Pharmacological Activity

  • Antinociceptive Activity : Research on the antinociceptive (pain-relieving) activities of clonidine and its analogues like this compound in various animal models (mice, rats, dogs) has demonstrated the central mediation of clonidine-induced antinociception. This research suggests the potential of this compound in pain management (Skingle et al., 1982).

  • Role in Nitric Oxide Synthase Inhibition : Clonidine, structurally similar to this compound, has shown selective inhibition of nitric oxide synthase type I. This property highlights the potential for similar activity in this compound, given their structural similarity (Venturini et al., 2000).

Compatibility in Drug Delivery

  • Physicochemical Compatibility : Studies on the compatibility of propofol with other sedatives and analgesics, including clonidine and its derivatives like this compound, are essential for optimizing drug safety in intensive care units. These studies ensure that combinations of these drugs do not result in adverse physical or chemical reactions (Gersonde et al., 2016).

Biochemical Analysis

Biochemical Properties

4-Hydroxyclonidine plays a crucial role in biochemical reactions, particularly in the context of its interaction with cytochrome P450 enzymes. Studies have shown that this compound is formed through the hydroxylation of clonidine, primarily mediated by the enzyme CYP2D6 . Other enzymes such as CYP1A2, CYP3A4, CYP1A1, and CYP3A5 also contribute to the formation of this compound . These interactions highlight the importance of this compound in the metabolic pathways of clonidine and its potential impact on drug metabolism and clearance.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The hydroxylation of clonidine to form this compound is catalyzed by enzymes such as CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 . These enzymes play a significant role in the metabolism and clearance of this compound, influencing its pharmacokinetics and pharmacodynamics. Additionally, this compound may interact with other metabolic pathways, affecting metabolic flux and metabolite levels.

Properties

IUPAC Name

3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBRPXHGAXREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205720
Record name 4-Hydroxyclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57101-48-1
Record name 4-Hydroxyclonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF32CAD7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyclonidine
Reactant of Route 2
Reactant of Route 2
4-Hydroxyclonidine
Reactant of Route 3
Reactant of Route 3
4-Hydroxyclonidine
Reactant of Route 4
4-Hydroxyclonidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Hydroxyclonidine
Reactant of Route 6
4-Hydroxyclonidine
Customer
Q & A

Q1: What is the role of CYP2D6 in clonidine metabolism?

A: Research has identified CYP2D6 as the major enzyme responsible for the 4-hydroxylation of clonidine in vitro. [] While other CYP enzymes like 1A2, 3A4, 1A1, and 3A5 also contribute to this metabolic pathway, CYP2D6 accounts for approximately two-thirds of the 4-hydroxyclonidine formation. [] This finding is particularly relevant as it could explain the observed increase in clonidine's nonrenal clearance during pregnancy, a period associated with elevated CYP2D6 activity.

Q2: How is the disposition of clonidine studied, and what are the key findings in rats?

A: Radioimmunoassay (RIA) has proven to be a sensitive and convenient method for studying the disposition of clonidine. [, ] This technique allows for the detection of minute amounts of clonidine, even in the presence of its metabolites. Studies in rats using RIA revealed that following intravenous administration of a hypotensive dose (100 µg/kg), clonidine exhibits a disposition profile consistent with an open two-compartment pharmacokinetic model. [] Additionally, rapid accumulation of clonidine in the brain was observed, reaching peak concentrations within 2 minutes of injection. [] This suggests that clonidine quickly crosses the blood-brain barrier, which is consistent with its central mechanism of action in lowering blood pressure.

Q3: Beyond this compound, what other metabolites of clonidine have been identified?

A: Research has identified 2,6-dichlorophenylguanidine as another metabolite of clonidine in both rats and dogs. [] This metabolite results from a unique metabolic reaction involving a net bis-N-dealkylation of clonidine. [] While this compound and its conjugates were also found in rat urine, 2,6-dichlorophenylguanidine represents a distinct metabolic pathway for clonidine. [] The identification of these metabolites contributes to a more complete understanding of clonidine's metabolic fate in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.